

An In-depth Technical Guide on 2-Bromo-3-chloro-5-hydroxypyridine

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Compound of Interest

Compound Name: 2-Bromo-3-chloro-5-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available data on **2-Bromo-3-chloro-5-hydroxypyridine**, a halogenated pyridine derivative with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.^[1]

Due to the limited availability of comprehensive public data, this guide focuses on summarizing the existing qualitative solubility information, outlining a standard experimental protocol for solubility determination, and visualizing a common synthetic pathway.

Solubility Data

Quantitative solubility data for **2-Bromo-3-chloro-5-hydroxypyridine** in various solvents is not readily available in the public domain. However, qualitative descriptions have been reported, indicating its general solubility characteristics.

Table 1: Qualitative Solubility of **2-Bromo-3-chloro-5-hydroxypyridine**

Solvent Classification	Solvent	Solubility Description
Organic Solvents	Chloroform	Soluble[1]
Acetone	Soluble[1]	
Ethanol	Soluble	
Ether	Soluble	
Aqueous Solvents	Water	Slightly soluble[1]

Experimental Protocols

A standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method. The following protocol provides a detailed methodology that can be adapted for **2-Bromo-3-chloro-5-hydroxypyridine**.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Materials and Equipment:

- **2-Bromo-3-chloro-5-hydroxypyridine** (high purity solid)
- Selected solvents (analytical grade)
- Analytical balance
- Vials with tight-sealing caps (e.g., screw-cap glass vials)
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm, solvent-compatible membrane)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-Bromo-3-chloro-5-hydroxypyridine** to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
 - Accurately add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution becomes constant.
- Phase Separation:
 - After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to sediment.
 - To ensure the complete removal of any suspended solid particles, which could lead to an overestimation of solubility, the samples should be centrifuged at the experimental temperature.
 - Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.
- Analysis:
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

- Measure the concentration of **2-Bromo-3-chloro-5-hydroxypyridine** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
- Calculation:
 - Calculate the solubility of the compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Synthetic Pathway

While specific signaling pathways involving **2-Bromo-3-chloro-5-hydroxypyridine** are not documented in the available literature, its synthesis is a key piece of information for researchers. A common method for its preparation is outlined below.^[1]



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Caption: Synthesis of **2-Bromo-3-chloro-5-hydroxypyridine**.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of certain data points, such as quantitative solubility and specific signaling pathway involvement, highlights areas where further research is needed.

Researchers should always consult primary literature and conduct their own experiments to verify findings.

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References

- 1. chembk.com [chembk.com]
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